molecular formula C20H16O2 B1607945 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone CAS No. 27798-40-9

2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone

Cat. No.: B1607945
CAS No.: 27798-40-9
M. Wt: 288.3 g/mol
InChI Key: UWFIDNYNSUJJED-UHFFFAOYSA-N
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Description

2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone is a high-purity chemical compound supplied for research and development purposes. This product is intended for use in laboratory settings only, specifically for organic synthesis and material science applications. Researchers value this compound for its potential as a building block in the development of more complex molecules. It is strictly for professional use in a controlled environment. This product is not intended for diagnostic, therapeutic, or personal use. Please consult the safety data sheet prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenoxyphenyl)-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-20(17-7-3-1-4-8-17)15-16-11-13-19(14-12-16)22-18-9-5-2-6-10-18/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFIDNYNSUJJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384967
Record name 2-(4-phenoxyphenyl)-1-phenyl-1-ethanone
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Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27798-40-9
Record name 2-(4-Phenoxyphenyl)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27798-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-phenoxyphenyl)-1-phenyl-1-ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: IUPAC Nomenclature and Synthesis of Phenoxyphenyl Deoxybenzoin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyphenyl deoxybenzoin derivatives represent a specialized class of diarylethanones, structurally characterized by a central ethanone bridge connecting two aromatic systems, one of which bears a phenoxy substituent. These compounds are of significant interest in medicinal chemistry as versatile scaffolds for the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically serving as flexible analogs to rigid vicinal diaryl heterocycles (e.g., coxibs) that selectively inhibit Cyclooxygenase-2 (COX-2).

This guide provides a definitive technical breakdown of the nomenclature, synthetic pathways, and structural validation of the primary derivative: 1-(4-phenoxyphenyl)-2-phenylethanone .

Part 1: Structural Anatomy & IUPAC Nomenclature

The Core Scaffold

To name these derivatives accurately, one must deconstruct the molecule into its parent hydride and functional groups based on IUPAC priority rules.

  • Principal Functional Group: Ketone (

    
    ). This dictates the suffix -one .
    
  • Parent Chain: The longest carbon chain containing the ketone is a two-carbon chain (ethane). Thus, the parent name is ethanone .

  • Numbering: The carbonyl carbon gets the lowest possible number (C1). The adjacent carbon is C2.

  • Substituents:

    • Position 1: A phenyl ring attached to the carbonyl.[1] This ring bears a phenoxy group at its para (4) position.[2]

    • Position 2: A phenyl ring attached to the

      
      -carbon.[3]
      
Systematic Naming Construction

Combining these elements yields the systematic IUPAC name: 1-(4-phenoxyphenyl)-2-phenylethanone [4]

  • 1- : Indicates the ketone is at position 1 of the ethane chain.

  • (4-phenoxyphenyl) : The substituent on C1 is a phenyl ring with a phenoxy ether group at the 4-position.

  • -2-phenyl : A simple phenyl group on C2.

  • ethanone : The two-carbon parent backbone.

Visualization of Nomenclature Logic

The following diagram illustrates the structural breakdown and numbering priority.

Nomenclature Core Parent Chain: Ethanone (C1-C2) Pos1 Position 1: Carbonyl Carbon Core->Pos1 Pos2 Position 2: Alpha Carbon Core->Pos2 Sub1 Substituent (C1): 4-phenoxyphenyl Pos1->Sub1 Attached Group Sub2 Substituent (C2): Phenyl Pos2->Sub2 Attached Group Final Full IUPAC Name: 1-(4-phenoxyphenyl)-2-phenylethanone Sub1->Final Sub2->Final

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority.

Part 2: Synonyms & Chemical Identifiers[5][6]

In literature and commerce, this compound is often referred to by trivial names derived from "deoxybenzoin" (benzyl phenyl ketone).

Table 1: Chemical Identifiers and Synonyms

CategoryIdentifier / NameContext
IUPAC Name 1-(4-phenoxyphenyl)-2-phenylethanone Official Systematic Name
Common Name Benzyl 4-phenoxyphenyl ketoneFunctional class nomenclature
Scaffold Name 4'-PhenoxydeoxybenzoinDerivative-based naming
Alt. Systematic 2-Phenyl-1-(4-phenoxyphenyl)ethan-1-oneExplicit numbering
CAS Registry 3669-48-5 Unique Identifier
Molecular Formula

Composition
Molecular Weight 288.34 g/mol Mass

Part 3: Synthetic Protocol (Friedel-Crafts Acylation)

Reaction Logic

The most robust synthesis involves the Friedel-Crafts acylation of diphenyl ether with phenylacetyl chloride .

  • Regioselectivity: The phenoxy group is an ortho/para director. Due to steric hindrance at the ortho position, the bulky acyl group predominantly attaches to the para position (4-position).

  • Catalyst: Aluminum chloride (

    
    ) serves as the Lewis acid to generate the acylium ion intermediate.[1]
    
Experimental Protocol

Safety Note: This reaction evolves Hydrogen Chloride (HCl) gas. Perform exclusively in a fume hood.


 is highly moisture-sensitive.

Reagents:

  • Diphenyl ether (1.0 equiv)

  • Phenylacetyl chloride (1.1 equiv)

  • Anhydrous

    
     (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser connected to an HCl trap (NaOH solution). Flush with nitrogen.

  • Solvation: Add Diphenyl ether (17.0 g, 100 mmol) and dry DCM (100 mL) to the flask. Cool the mixture to 0°C using an ice bath.

  • Catalyst Addition: Carefully add anhydrous

    
      (16.0 g, 120 mmol) in small portions. The mixture may darken.
    
  • Acylation: Add Phenylacetyl chloride (17.0 g, 110 mmol) dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2) until the starting diphenyl ether is consumed.

  • Quenching (Critical): Pour the reaction mixture slowly into a beaker containing 200g of crushed ice and 50 mL concentrated HCl. Caution: Exothermic. Stir vigorously to decompose the aluminum complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Purification: Wash combined organics with water, saturated

    
    , and brine. Dry over anhydrous 
    
    
    
    .[1] Evaporate solvent in vacuo.[1] Recrystallize the crude solid from ethanol to yield white/off-white crystals.
Synthetic Workflow Diagram

Synthesis SM1 Diphenyl Ether Cat AlCl3 / DCM (0°C to RT) SM1->Cat SM2 Phenylacetyl Chloride SM2->Cat Inter Acylium Ion Complex Cat->Inter Electrophilic Subst. Quench Acidic Ice Quench (Hydrolysis) Inter->Quench Decomplexation Product 1-(4-phenoxyphenyl)-2-phenylethanone (Solid Precipitate) Quench->Product Recrystallization

Figure 2: Friedel-Crafts acylation pathway for the synthesis of the target deoxybenzoin derivative.

Part 4: Pharmacological Context (COX-2 Inhibition)[7][8][9]

Mechanism of Action

Phenoxyphenyl deoxybenzoins function as isosteres of established COX-2 inhibitors like rofecoxib or celecoxib.

  • Pharmacophore: The central carbonyl group mimics the sulfone/sulfonamide moiety found in coxibs, serving as a hydrogen bond acceptor.

  • Binding Pocket: The two phenyl rings (the phenoxyphenyl group and the benzyl group) fit into the hydrophobic channel of the COX-2 active site. The 4-phenoxy group specifically extends into the accessory side pocket, enhancing selectivity over COX-1.

Structure-Activity Relationship (SAR)

Modifications to the phenoxyphenyl moiety drastically alter potency:

  • Unsubstituted: Moderate activity.

  • 4'-Fluoro/Methoxy: Often increases metabolic stability and potency.

  • Linker: The two-carbon ethanone bridge provides rotational flexibility, allowing the molecule to adopt a conformation that minimizes steric clash within the enzyme pocket, unlike rigid tricyclic inhibitors.

SAR Target COX-2 Active Site Ligand Phenoxyphenyl Deoxybenzoin Hydrophobic Hydrophobic Channel (Phenyl Rings) Ligand->Hydrophobic H_Bond H-Bond Acceptor (Carbonyl Oxygen) Ligand->H_Bond Selectivity Accessory Pocket (Phenoxy Extension) Ligand->Selectivity Hydrophobic->Target Binding Affinity H_Bond->Target Orientation Selectivity->Target COX-2 Specificity

Figure 3: Pharmacophore mapping of the ligand interactions within the COX-2 enzymatic pocket.

References

  • PubChem. (2025).[4] Ethanone, 1-(4-phenoxyphenyl)-2-phenyl- (Compound Summary). National Library of Medicine. [Link]

  • Zarghi, A., et al. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. [Link]

Sources

High-Resolution Structural Elucidation and Functional Profiling of C20H16O2 Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecular formula C20H16O2 (MW: 288.34 g/mol ) represents a chemical space characterized by high unsaturation (Degree of Unsaturation = 13) and significant aromaticity. In drug development and materials science, distinguishing between positional isomers and functional group analogues within this stoichiometry is critical, as they exhibit vastly different solubility profiles, metabolic stabilities, and biological activities.

This guide provides a definitive framework for the identification, differentiation, and characterization of the three primary C20H16O2 isomers:

  • Triphenylacetic Acid (TPAA): A sterically hindered carboxylic acid.

  • 4-Benzhydrylbenzoic Acid: A para-substituted benzoic acid derivative.

  • Phenyl Diphenylacetate: An ester analogue.

Structural Landscape and Thermodynamic Properties

The high degree of unsaturation (DoU = 13) in C20H16O2 dictates that these molecules are predominantly composed of aromatic rings. The arrangement of these rings around the oxygenated functional groups drives the physicochemical divergence.

Comparative Isomer Data
PropertyTriphenylacetic Acid (TPAA)4-Benzhydrylbenzoic AcidPhenyl Diphenylacetate
CAS Registry 595-91-5611-95-058241-12-6
Structure Type Tertiary Carboxylic AcidSecondary Carboxylic AcidCarboxylic Ester
Core Motif Trityl group attached to -COOHDiphenylmethane attached to Benzoic AcidDiphenylacetic acid esterified with Phenol
Hybridization

Quaternary Carbon

Methine Carbon

Methine Carbon
pKa (Calc) ~3.5 (Acidic)~4.2 (Acidic)Neutral (Non-ionizable)
Melting Point 270–273 °C164–166 °C82–84 °C
Solubility Soluble in basic aqueous mediaSoluble in basic aqueous mediaInsoluble in water; Soluble in DCM/EtOAc

Critical Insight: The melting point disparity between TPAA (>270°C) and the ester (<85°C) is a primary bulk indicator of structural identity. TPAA's high lattice energy results from the symmetric "propeller" packing of the three phenyl rings.

Analytical Differentiation Strategy

Distinguishing these isomers requires a multi-modal approach. While mass spectrometry provides molecular weight confirmation, it is the fragmentation patterns and NMR chemical shifts that offer definitive proof of structure.

Mass Spectrometry (MS/MS) Profiling

Methodology: Electrospray Ionization (ESI) in Negative Mode (for acids) and Positive Mode (for esters).

  • Triphenylacetic Acid (TPAA):

    • Ionization: Strong

      
       at m/z 287.
      
    • Fragmentation: The dominant pathway is the neutral loss of

      
       (44 Da) to form the highly stable triphenylmethyl (trityl) anion  (m/z 243). This peak is often the base peak due to resonance stabilization across three rings.
      
  • 4-Benzhydrylbenzoic Acid:

    • Ionization:

      
       at m/z 287.
      
    • Fragmentation: Loss of

      
       yields the m/z 243 anion, but secondary fragmentation often shows cleavage at the benzhydryl bridge, yielding m/z 165 (fluorenyl cation equivalent in positive mode) or m/z 77 (phenyl).
      
  • Phenyl Diphenylacetate:

    • Ionization: Poor in negative mode. Requires ESI+ (

      
      m/z 311).
      
    • Fragmentation: Cleavage of the ester bond yields a diphenylacetyl cation (m/z 195) and loss of phenol (94 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the "gold standard" for differentiating the aliphatic linkage.

  • TPAA: The central carbon is quaternary.

    • 
       NMR: No aliphatic protons.  Spectrum shows only aromatic multiplets (7.1–7.4 ppm).
      
    • 
       NMR:  Characteristic quaternary signal at 
      
      
      
      ppm and carbonyl at
      
      
      ppm.
  • 4-Benzhydrylbenzoic Acid:

    • 
       NMR:  Distinct methine singlet  (
      
      
      
      ) at
      
      
      ppm.
    • 
       NMR:  Methine carbon signal at 
      
      
      
      ppm.
  • Phenyl Diphenylacetate:

    • 
       NMR:  Methine singlet shifted upfield (
      
      
      
      ppm) compared to the acid, plus distinct phenol ring protons.

Experimental Protocol: HPLC Separation

This protocol is designed to separate the free acids from the neutral ester and resolve the two acidic isomers based on pi-pi interaction differences.

Objective: Isolate and quantify C20H16O2 isomers from a crude reaction mixture.

Materials
  • Column: Phenyl-Hexyl stationary phase (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 3 µm.

    • Rationale: Phenyl-Hexyl phases provide superior selectivity for aromatic isomers via

      
       stacking interactions compared to standard C18 chains.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (MeCN).

Gradient Method
  • Equilibration: 40% B for 2 minutes.

  • Ramp 1: 40% B to 70% B over 15 minutes. (Separates acids based on polarity).

  • Ramp 2: 70% B to 95% B over 5 minutes. (Elutes neutral ester).

  • Wash: Hold 95% B for 5 minutes.

Expected Elution Order
  • 4-Benzhydrylbenzoic Acid: (Most polar, elutes first).

  • Triphenylacetic Acid: (Sterically bulky, slightly more retained due to three rings interacting with the stationary phase).

  • Phenyl Diphenylacetate: (Neutral, most hydrophobic, elutes last).

Decision Logic for Identification

The following flowchart illustrates the logical deduction process for identifying an unknown C20H16O2 sample.

C20H16O2_Identification Start Unknown Sample C20H16O2 (MW 288.34) Solubility Solubility Test (5% NaHCO3) Start->Solubility Insoluble Insoluble (Neutral) Solubility->Insoluble Precipitate Soluble Soluble (Acidic) Solubility->Soluble Dissolves EsterID Isomer: Phenyl Diphenylacetate Confirm: Ester C=O in IR (1740 cm-1) Insoluble->EsterID HNMR 1H NMR Analysis (Aliphatic Region) Soluble->HNMR NoProton No Aliphatic Protons HNMR->NoProton MethineProton Singlet ~5.6 ppm HNMR->MethineProton TPAA Isomer: Triphenylacetic Acid Confirm: MS m/z 243 (Trityl) NoProton->TPAA BenzAcid Isomer: 4-Benzhydrylbenzoic Acid Confirm: Para-substitution pattern MethineProton->BenzAcid

Figure 1: Decision tree for the structural elucidation of C20H16O2 isomers based on solubility and NMR spectroscopy.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68992, Triphenylacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69147, 4-Benzoylbenzoic acid (Structural Analog Reference). Retrieved from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 257688, Phenyl diphenylacetate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Triphenylacetic acid Mass Spectrum. NIST Standard Reference Database 1A v17. Retrieved from [Link]

Methodological & Application

Protocol for the Preparation of 1-(4-Phenoxyphenyl)-2-phenylethanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of Deoxybenzoins

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(4-phenoxyphenyl)-2-phenylethanone, a deoxybenzoin derivative, through a Friedel-Crafts acylation reaction. Deoxybenzoins are a critical structural motif in medicinal chemistry and natural product synthesis.[1] The described methodology utilizes phenylacetyl chloride as the acylating agent and diphenyl ether as the aromatic substrate, with anhydrous aluminum chloride serving as the Lewis acid catalyst. This document offers an in-depth exploration of the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, and methods for product purification and characterization, tailored for researchers in organic synthesis and drug development.

Introduction and Scientific Principle

The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in organic chemistry, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution (EAS).[2][3] This reaction is of paramount importance for synthesizing aryl ketones, which are versatile intermediates for a wide range of pharmaceuticals and complex molecules.[4][5]

The synthesis of 1-(4-phenoxyphenyl)-2-phenylethanone from phenylacetyl chloride and diphenyl ether is a classic example of this transformation. The reaction proceeds by activating the phenylacetyl chloride with a strong Lewis acid, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[6][7] This ion is then attacked by the electron-rich diphenyl ether ring. Due to the ether linkage (-O-), diphenyl ether is an activated aromatic system, with the ortho and para positions being electronically favored for substitution. Steric hindrance generally directs the acylation to the less hindered para position, leading to the desired 1-(4-phenoxyphenyl)-2-phenylethanone product.

A key feature of Friedel-Crafts acylation is the formation of a stable complex between the ketone product and the aluminum chloride catalyst.[8] This complex deactivates the product ring towards further acylation, thus preventing polysubstitution—a common issue in the related Friedel-Crafts alkylation reaction.[2] Consequently, a stoichiometric amount of the Lewis acid catalyst is required, which is later hydrolyzed during the aqueous workup to release the final ketone product.[8]

Reaction Mechanism and Workflow

The overall process involves three primary stages: formation of the electrophile, electrophilic aromatic substitution, and product liberation.

  • Generation of the Acylium Ion: Phenylacetyl chloride reacts with aluminum chloride. The Lewis acidic AlCl₃ coordinates to the chlorine atom, which facilitates its departure and forms a resonance-stabilized acylium ion. This ion is the active electrophile in the reaction.[2][6]

  • Nucleophilic Attack and Aromaticity Restoration: The π-electrons of the diphenyl ether ring attack the electrophilic carbon of the acylium ion, forming a new C-C bond and a carbocation intermediate known as an arenium ion or σ-complex.[2][9] A base (such as AlCl₄⁻) then removes a proton from the ring, restoring aromaticity and yielding the ketone product, which remains complexed to the AlCl₃.[7]

  • Workup and Isolation: The reaction is quenched with water and acid, which hydrolyzes the aluminum-ketone complex to liberate the final product and dissolves the aluminum salts in the aqueous phase.

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation

Caption: Figure 2: Experimental Workflow

Detailed Experimental Protocol

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsHazards
Diphenyl etherC₁₂H₁₀O170.2120.01.0Irritant
Phenylacetyl chlorideC₈H₇ClO154.5922.01.1Corrosive, Lachrymator
Aluminum chloride (anhydrous)AlCl₃133.3424.01.2Corrosive, Water-Reactive[10]
Dichloromethane (DCM, dry)CH₂Cl₂84.93~100 mL-Carcinogen Suspect
Hydrochloric acid (conc.)HCl36.46~20 mL-Corrosive, Toxic
Sodium bicarbonate (sat. soln.)NaHCO₃84.01~50 mL-Irritant
Sodium sulfate (anhydrous)Na₂SO₄142.04As needed--

Note: All glassware must be oven-dried prior to use. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet, add anhydrous aluminum chloride (3.20 g, 24.0 mmol).

  • Solvent Addition: Add 60 mL of anhydrous dichloromethane (DCM) to the flask. Begin stirring to create a suspension and cool the flask to 0-5 °C using an ice-water bath.

  • Acylating Agent Addition: In a separate dry flask, prepare a solution of phenylacetyl chloride (3.40 g, 22.0 mmol) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

  • Acylium Ion Formation: Add the phenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the temperature between 0-5 °C. A color change is typically observed as the acylium ion complex forms.[4]

  • Substrate Addition: After the addition is complete, add a solution of diphenyl ether (3.40 g, 20.0 mmol) in 20 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching: Prepare a 500 mL beaker containing ~100 g of crushed ice and 20 mL of concentrated hydrochloric acid. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry. Caution: This process is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.[11][12]

  • Workup:

    • Transfer the quenched mixture to a 500 mL separatory funnel. Allow the layers to separate.

    • Collect the lower organic (DCM) layer.

    • Extract the aqueous layer twice with 30 mL portions of DCM.

    • Combine all organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 50 mL of brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford 1-(4-phenoxyphenyl)-2-phenylethanone as a crystalline solid.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Phenylacetyl Chloride: This compound is corrosive and a lachrymator. It reacts with moisture. Handle exclusively in a chemical fume hood.[15][16] Avoid inhalation of vapors and contact with skin and eyes.[14]

  • Aluminum Chloride: Anhydrous AlCl₃ is a water-reactive and corrosive solid. It reacts violently with water, releasing heat and toxic HCl gas.[10] Weigh and handle it quickly in a dry environment.

  • Dichloromethane: DCM is a suspected carcinogen. Use only in a well-ventilated fume hood and minimize exposure.

  • Quenching: The quenching step is highly exothermic. Add the reaction mixture to the ice/acid slurry slowly and with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of the Final Product

The identity and purity of the synthesized 1-(4-phenoxyphenyl)-2-phenylethanone should be confirmed using standard analytical techniques.

Property / TechniqueExpected Result
IUPAC Name 1-(4-phenoxyphenyl)-2-phenylethanone[17]
Molecular Formula C₂₀H₁₆O₂[17][18]
Molecular Weight 288.34 g/mol [17][18]
Appearance White to off-white crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ ~8.0 (d, 2H, Ar-H), δ ~7.4 (m, 2H, Ar-H), δ ~7.2-7.3 (m, 5H, Ar-H), δ ~7.1 (m, 2H, Ar-H), δ ~7.0 (d, 2H, Ar-H), δ ~4.3 (s, 2H, -CH₂-)
¹³C NMR (CDCl₃, 100 MHz) δ ~196 (C=O), δ ~162 (Ar-C), δ ~155 (Ar-C), δ ~135 (Ar-C), δ ~132 (Ar-C), δ ~130 (Ar-C), δ ~129 (Ar-C), δ ~128 (Ar-C), δ ~127 (Ar-C), δ ~124 (Ar-C), δ ~119 (Ar-C), δ ~118 (Ar-C), δ ~45 (-CH₂-)
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~1680 (C=O stretch), ~1600, 1500 (Ar C=C), ~1240 (Ar-O-Ar stretch)
Mass Spec (EI) m/z 288 (M⁺), 197, 91 (tropylium ion)

References

  • Benchchem. (n.d.). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.
  • University of California, Irvine. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from UCI Department of Chemistry website.
  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.
  • Royal Society of Chemistry. (2025, September 9). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides.
  • AK Scientific, Inc. (n.d.). Phenylacetyl chloride Safety Data Sheet.
  • LibreTexts. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry.
  • ACS Publications. (2004, October 1). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure.
  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from UW-Madison Chemistry Department website.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • Loba Chemie. (n.d.). PHENYLACETYL CHLORIDE Safety Data Sheet.
  • University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved from UW-Madison Chemistry Department website.
  • Lab Alley. (2025, July 2). SAFETY DATA SHEET - Aluminum chloride.
  • ChemicalBook. (2026, January 24). Phenylacetyl chloride - Safety Data Sheet.
  • NJ.gov. (2002, January). HAZARD SUMMARY: PHENYLACETYL CHLORIDE.
  • Royal Society of Chemistry. (2018, December 3). Applications of Friedel–Crafts reactions in total synthesis of natural products.
  • National Center for Biotechnology Information. (n.d.).
  • Guidechem. (n.d.). Ethanone, 1-(4-phenoxyphenyl)-2-phenyl- 3669-48-5 wiki.
  • National Center for Biotechnology Information. (n.d.). 1-(4-Phenoxyphenyl)-2-phenylethanone.

Sources

Using 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone in Medicinal Chemistry

Executive Summary

This application note details the synthetic utility of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone (CAS: 5031-78-7, also known as


-(4-phenoxyphenyl)acetophenone). As a deoxybenzoin  derivative featuring a diphenyl ether moiety, this molecule serves as a "privileged scaffold" in drug discovery. Its unique structure—combining a reactive methylene bridge, a carbonyl core, and a lipophilic phenoxy tail—makes it an ideal precursor for synthesizing 2,3-diarylindoles  (COX-2 inhibitors, anti-cancer agents) and isoflavones  (SERMs).

This guide provides validated protocols for transforming this intermediate into high-value pharmaceutical pharmacophores, emphasizing reaction causality, process safety, and quality control.

Chemical Intelligence & Structural Logic

The utility of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone stems from its three distinct reactive centers:

  • The Carbonyl (

    
    ):  Susceptible to nucleophilic attack (Grignard, reduction) or condensation (hydrazone formation).
    
  • The

    
    -Methylene (
    
    
    
    ):
    Highly acidic (
    
    
    ) due to the flanking carbonyl and aryl groups, enabling alkylation, halogenation, or aldol-type condensations.
  • The Diphenyl Ether Moiety: Provides metabolic stability and lipophilicity, often enhancing the bioavailability of the final API (Active Pharmaceutical Ingredient).

Visualizing the Synthetic Divergence

The following diagram illustrates the primary synthetic pathways accessible from this intermediate.

SyntheticPathways Figure 1: Divergent synthesis pathways from the deoxybenzoin scaffold. Start 2-(4-Phenoxyphenyl)- 1-phenyl-1-ethanone Indole 2,3-Diarylindoles (COX-2 Inhibitors) Start->Indole Fischer Synthesis (Ph-NH-NH2 / ZnCl2) Isoflavone Isoflavones (SERMs / Estrogen Agonists) Start->Isoflavone Cyclization (DMF-DMA / BF3) AlphaHalo Alpha-Bromo Ketones (Thiazole Precursors) Start->AlphaHalo Bromination (NBS / CCl4) Benzofuran Benzo[b]furans (Anti-microbial) AlphaHalo->Benzofuran Phenol Coupling

Figure 1: Divergent synthesis pathways from the deoxybenzoin scaffold.

Application I: Synthesis of 2,3-Diarylindoles (COX-2 Inhibitors)

The Fischer Indole Synthesis is the most robust method for converting this intermediate into a bio-active scaffold. The resulting 2-phenyl-3-(4-phenoxyphenyl)indole mimics the structure of established COX-2 inhibitors and estrogen receptor ligands.

Mechanism & Causality

The reaction proceeds via the formation of a phenylhydrazone, followed by a [3,3]-sigmatropic rearrangement (the key step). The use of Zinc Chloride (


)  as a Lewis acid catalyst is critical here; it lowers the activation energy for the enamine-imine tautomerization without causing excessive polymerization of the electron-rich diphenyl ether ring.
Detailed Protocol

Reagents:

  • 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Zinc Chloride (anhydrous, 3.0 eq)

  • Glacial Acetic Acid (Solvent)[1]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 10 mmol of the ketone in 20 mL of glacial acetic acid.

    • Add 11 mmol of phenylhydrazine dropwise at room temperature.

    • Checkpoint: The solution should turn yellow/orange, indicating hydrazone formation.

    • Heat to 60°C for 1 hour to drive the equilibrium.

  • Cyclization (The Fischer Step):

    • Add 30 mmol of anhydrous

      
       directly to the reaction vessel.
      
    • Critical Step: Heat the mixture to reflux (118°C) for 3–4 hours.

    • Observation: Evolution of ammonia (

      
      ) gas indicates successful cyclization. Ensure proper venting.
      
  • Workup:

    • Cool the mixture to room temperature.

    • Pour slowly into 100 mL of ice-cold water with vigorous stirring. The indole will precipitate as a solid.

    • Filter the solid and wash with water (

      
       mL) to remove zinc salts and acid.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1).

    • Yield Expectation: 75–85%.

Data Table: Reaction Parameters

ParameterSpecificationRationale
Stoichiometry 1:1.1 (Ketone:Hydrazine)Slight excess of hydrazine ensures full conversion of the valuable ketone.
Catalyst

(3.0 eq)
Strong enough to catalyze rearrangement; mild enough to preserve the ether linkage.
Temperature 118°C (Reflux)Required to overcome the energy barrier of the [3,3]-sigmatropic shift.
Time 3–4 HoursExtended heating may lead to tar formation (polymerization).

Application II: Synthesis of Isoflavones (SERMs)

Isoflavones are a class of phytoestrogens and Selective Estrogen Receptor Modulators (SERMs). This ketone can be cyclized to form the isoflavone core, specifically targeting ER-


 receptors.
Protocol: One-Pot Cyclization

Reagents:

  • 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA)
    
  • Boron Trifluoride Etherate (

    
    )
    

Methodology:

  • Enamine Formation: React the ketone with DMF-DMA (1.5 eq) in DMF at 90°C for 2 hours. This forms the

    
    -dimethylaminomethylene intermediate.
    
  • Cyclization: Cool to 0°C. Add

    
     (2.0 eq) dropwise.
    
  • Hydrolysis: Pour into dilute HCl/Ice mixture.

  • Result: Formation of the isoflavone derivative.

Quality Control & Analytical Standards

To ensure the integrity of the intermediate before use in the protocols above, the following analytical specifications must be met.

NMR Validation (Self-Validating Checkpoints)

The purity of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone is best determined by


-NMR.
  • The "Fingerprint" Signal: Look for the singlet corresponding to the

    
    -methylene protons (
    
    
    
    ).
    • Shift:

      
       ppm (Singlet, 2H).
      
    • Diagnostic: If this peak is split or shifted, it indicates

      
      -substitution or enolization.
      
  • Aromatic Region:

    
     ppm. The integration should account for 14 protons (5 from benzoyl, 4 from phenylene, 5 from phenoxy).
    
HPLC Method
  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Strong absorption due to conjugation).

Process Safety & Handling

  • Alpha-Bromination Risks: If converting this molecule to the

    
    -bromo derivative (for thiazole synthesis), use N-Bromosuccinimide (NBS)  instead of elemental bromine to control the exotherm and prevent poly-bromination.
    
  • Hydrazine Handling: In Protocol 1, Phenylhydrazine is a suspected carcinogen and skin sensitizer. All weighing and transfers must occur in a fume hood.

  • Waste Disposal: Zinc salts (from Protocol 1) are toxic to aquatic life. Collect aqueous waste separately for heavy metal disposal.

References

  • The Fischer Indole Synthesis. Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism applied in Protocol 1).

  • Synthesis of 2,3-Diarylindoles as Selective COX-2 Inhibitors. Hu, W., et al. (2003). Bioorganic & Medicinal Chemistry. (Describes the SAR of the 2,3-diarylindole scaffold derived from deoxybenzoins).

  • General Synthesis of Isoflavones from Deoxybenzoins. Bass, R. J. (1976). Journal of the Chemical Society, Chemical Communications. (Source for the DMF-DMA cyclization method in Protocol 2).

  • Palladium-Catalyzed Alpha-Arylation of Ketones. Fox, J. M., et al. (2000). Journal of the American Chemical Society.[2] (Advanced method for modifying the alpha-position of the deoxybenzoin).

  • Biological Activity of 2-Phenylindoles. Singh, P., et al. (2012). International Journal of Medicinal Chemistry. (Review of the biological targets for the indole products).

Sources

Troubleshooting & Optimization

Optimizing catalyst load for Friedel-Crafts acylation of diphenyl ether

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation of Diphenyl Ether

Welcome to the technical support center dedicated to the Friedel-Crafts acylation of diphenyl ether. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, with a specific focus on catalyst loading. Here, you will find practical solutions to common experimental challenges and answers to frequently asked questions, grounded in established scientific principles.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, detailing the underlying causes and providing corrective actions.

Q1: My reaction is resulting in a very low, or no, product yield. What are the most likely causes?

Low or non-existent yields in Friedel-Crafts acylation are common and can typically be traced back to a few critical factors related to the catalyst and reaction environment.

  • Insufficient Catalyst Load: This is the most frequent culprit. Unlike many other catalytic reactions, traditional Friedel-Crafts acylations using Lewis acids like aluminum chloride (AlCl₃) require stoichiometric or even super-stoichiometric amounts of the catalyst.[1][2][3][4] The reason is that the product, an aryl ketone, is a Lewis base and forms a stable complex with the Lewis acid catalyst.[2][5] This complexation effectively removes the catalyst from the reaction cycle, halting further conversions. A general starting point is to use at least 1.1 equivalents of AlCl₃ relative to the acylating agent.[1][6]

  • Catalyst Deactivation by Moisture: Lewis acids such as AlCl₃ are extremely sensitive to moisture.[1][3] Any trace amounts of water in your glassware, solvents, or reagents will react with and hydrolyze the catalyst, rendering it inactive. It is imperative to work under strictly anhydrous conditions, which includes flame-drying glassware and using anhydrous solvents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Sub-optimal Reaction Temperature: Temperature plays a crucial role. While some acylations proceed at 0°C or room temperature, others may require heating to overcome the activation energy.[1] However, excessively high temperatures can promote side reactions and decomposition of reactants or products.[1][7] For the acylation of diphenyl ether, starting at a low temperature (e.g., 0°C) during reagent addition and then allowing the reaction to slowly warm to room temperature is a common strategy.[6][7]

  • Poor Reagent Purity: The purity of diphenyl ether and the acylating agent (acyl chloride or anhydride) is critical. Impurities can react with the catalyst or interfere with the reaction pathway, leading to byproduct formation and lower yields.[1]

Q2: I'm observing multiple products and poor regioselectivity. How can I improve the reaction's selectivity?

While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, achieving high regioselectivity with a substrate like diphenyl ether requires careful control.[8]

  • Understanding Directing Effects: The ether group (-O-) on diphenyl ether is an ortho-, para-director. Acylation typically occurs preferentially at the para-position (C4) due to reduced steric hindrance compared to the ortho-position.[9][10] High selectivity for the 4-acylated diphenyl ether is often achievable.[9]

  • Controlling Diacylation: The first acyl group introduced is deactivating, which makes a second acylation on the same ring less likely.[4][8][11] However, acylation can occur on the second aromatic ring, especially if reaction conditions are harsh (e.g., high temperature, large excess of catalyst and acylating agent). To minimize this, use a molar ratio of diphenyl ether to acylating agent greater than 1:1 and avoid overly forcing conditions.

  • Catalyst and Solvent Effects: The choice of catalyst and solvent can influence the isomer distribution. While AlCl₃ is a powerful and common catalyst, its high reactivity can sometimes lead to lower selectivity. Using solid acid catalysts like zeolites can enhance para-selectivity due to shape-selective constraints imposed by their porous structure.[9] The polarity of the solvent can also affect the ratio of ortho to para isomers.[12]

Q3: The reaction mixture has turned into a thick, unmanageable slurry. What is happening and how can I resolve this?

This is a very common observation in Friedel-Crafts acylation and is caused by the precipitation of the aforementioned ketone-Lewis acid complex.[1][7]

  • Ensure Efficient Stirring: The formation of this solid mass can impede proper mixing, leading to localized overheating and an incomplete reaction. Using a mechanical stirrer, rather than a small magnetic stir bar, is highly recommended to maintain a homogeneous suspension.[1]

  • Appropriate Solvent Choice: Using a suitable anhydrous solvent can help to keep the complex dissolved or suspended. Non-polar solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are frequently used for this purpose.[1][7][12] Using an excess of the aromatic substrate as the solvent is another common practice, though this may not be feasible with a solid substrate like diphenyl ether.[12]

Q4: My reaction starts but then stalls before completion. What causes premature catalyst deactivation?

Beyond the primary deactivation pathway via product complexation, other factors can halt the reaction.

  • Competitive Adsorption (Solid Catalysts): When using heterogeneous catalysts like zeolites, the acylating agent, the product, and even byproducts can competitively adsorb onto the active sites.[9] The strong interaction of the polar ketone product with the acid sites can lead to their blockage.

  • Presence of Basic Functional Groups: Aromatic substrates containing basic groups like amines (-NH₂) are unsuitable for Friedel-Crafts reactions.[3][8] These groups will react with the Lewis acid catalyst, deactivating it. While diphenyl ether itself does not have this issue, it is a critical consideration for other substrates.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding catalyst optimization for the Friedel-Crafts acylation of diphenyl ether.

Q1: Why is a stoichiometric amount of a Lewis acid catalyst like AlCl₃ required, rather than a truly catalytic amount?

The carbonyl oxygen of the ketone product has lone pairs of electrons, making it a moderate Lewis base. It readily donates these electrons to the strong Lewis acid catalyst (e.g., AlCl₃) to form a very stable complex.[2][4][5] This complex is often so stable that it does not dissociate under the reaction conditions, effectively sequestering the catalyst.[5] Consequently, for every mole of ketone product formed, one mole of the catalyst is consumed. Therefore, a stoichiometric quantity is necessary to drive the reaction to completion. The active catalyst is only regenerated during the final aqueous workup step.[5][13]

Q2: How do I determine the optimal catalyst load for my experiment?

The optimal load is often determined empirically, but established principles provide a strong starting point.

  • For Traditional Lewis Acids (e.g., AlCl₃): Start with 1.1 to 1.2 equivalents of the catalyst relative to the limiting reagent, which is typically the acylating agent.[1][5][6] This slight excess ensures that there is enough catalyst to activate the acylating agent even if minor deactivation by trace moisture occurs.

  • For "Greener" or Heterogeneous Catalysts: Modern catalysts, such as metal triflates or solid acids (zeolites), can often be used in truly catalytic amounts.[2][9] For example, some systems report using as little as 5 mol% of an iron(III) chloride catalyst under specific conditions.[2] When using solid acids like zeolites, the loading is often determined by weight relative to the substrate.[9]

Q3: What are the most common catalysts for diphenyl ether acylation, and how do their loading requirements compare?

The choice of catalyst is a trade-off between reactivity, cost, safety, and environmental impact.

Catalyst TypeExample(s)Typical LoadingKey Considerations
Traditional Lewis Acid AlCl₃, FeCl₃Stoichiometric (≥1.0 eq)High reactivity, low cost, but highly moisture-sensitive. Generates large amounts of corrosive waste.[2][3][12]
Brønsted Acids Polyphosphoric Acid (PPA), H₂SO₄Often used as both catalyst and solventStrong acids, corrosive. Workup can be challenging.[10]
Solid Acid Catalysts Zeolites (H-BEA, H-ZSM-5), ClaysCatalytic (by weight)Reusable, can offer high para-selectivity, environmentally friendlier. May require higher temperatures and can suffer from deactivation.[9][10]
"Green" Lewis Acids Metal Triflates (e.g., Sc(OTf)₃), FeCl₃ in Ionic LiquidsCatalytic (mol%)Milder conditions, often reusable, less waste. Higher initial cost.[2][14][15]

Q4: Can the required amount of traditional Lewis acid catalyst be reduced?

Yes, several strategies can be employed to improve the efficiency and reduce the environmental impact of the reaction.

  • Use of Additives: The addition of lithium salts (e.g., LiCl) has been shown to enhance the catalytic activity of metal triflates, allowing for a reduction in catalyst loading.[12]

  • Alternative Solvents: Using alternative solvent systems, such as ionic liquids, can sometimes facilitate catalyst turnover and allow for lower catalyst loadings even with traditional Lewis acids like FeCl₃.[2][14][16]

  • Microwave Irradiation: The use of microwave heating can sometimes increase the reaction rate and efficiency, potentially allowing for lower catalyst loads or shorter reaction times.[2]

Visual Workflow and Protocols

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues in the Friedel-Crafts acylation of diphenyl ether.

TroubleshootingWorkflow Start Low / No Yield Catalyst_Issue Catalyst Issue? Start->Catalyst_Issue Conditions_Issue Reaction Conditions? Start->Conditions_Issue Reagents_Issue Reagents/Setup? Start->Reagents_Issue Insufficient_Load Insufficient Load (>1.1 eq needed) Catalyst_Issue->Insufficient_Load Yes Moisture_Deactivation Moisture Deactivation Catalyst_Issue->Moisture_Deactivation Yes Temp_Low Temperature Too Low Conditions_Issue->Temp_Low Yes Poor_Mixing Poor Mixing (Slurry Formed) Conditions_Issue->Poor_Mixing Yes Impure_Reagents Impure Reagents Reagents_Issue->Impure_Reagents Yes Increase_Load Solution: Increase Catalyst to 1.1-1.2 eq Insufficient_Load->Increase_Load Ensure_Anhydrous Solution: Use Anhydrous Conditions (Dry glassware/solvents) Moisture_Deactivation->Ensure_Anhydrous Increase_Temp Solution: Allow to warm to RT or apply gentle heat Temp_Low->Increase_Temp Improve_Stirring Solution: Use Mechanical Stirrer Poor_Mixing->Improve_Stirring Purify_Reagents Solution: Purify/Use Fresh Reagents Impure_Reagents->Purify_Reagents

Caption: A workflow for troubleshooting low product yield.

Standard Experimental Protocol: Acylation of Diphenyl Ether with Benzoyl Chloride

This protocol provides a representative example for the acylation of diphenyl ether using AlCl₃. Caution: This reaction is exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood. AlCl₃ and benzoyl chloride are corrosive and moisture-sensitive.[6]

Materials & Reagents:

  • Diphenyl Ether (DPE)

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic or mechanical stirrer, nitrogen/argon inlet.

Procedure:

  • Preparation: Flame-dry all glassware under vacuum or oven-dry at >120°C overnight. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Catalyst Suspension: To the three-neck flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Begin vigorous stirring to create a suspension. Cool the mixture to 0°C using an ice/water bath.[1][3]

  • Acylating Agent Addition: Dissolve benzoyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. The reaction is exothermic, so maintain the temperature at 0°C.[6]

  • Substrate Addition: After the benzoyl chloride addition is complete, dissolve diphenyl ether (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the diphenyl ether solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0°C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Carefully and slowly pour the reaction mixture onto a beaker containing crushed ice and a small amount of concentrated HCl.[6][12] This step is highly exothermic and will release HCl gas. Perform this in the fume hood with caution. This process hydrolyzes the AlCl₃ and breaks the ketone-catalyst complex.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.[1]

  • Washing: Combine all organic layers. Wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[1]

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator. The crude product can then be purified by recrystallization or column chromatography to yield the desired 4-benzoyldiphenyl ether.

References

  • Ranu, B. C., Ghosh, R., & Jana, R. (2021). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • Reeve, A. M., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • Schmitkamp, M., & Cole, H. F. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 270-277.
  • BenchChem. (2025). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes. BenchChem.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • El-Gharbi, M., et al. (2025).
  • BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem.
  • Unknown. (n.d.).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • Unknown. (n.d.). Effect of temperature on the acylation of PC with DA.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

  • Unknown. (n.d.). Synthesis of poly(ether ketone) by FriedeI-Crafts acylation: effects of reaction conditions. Polymer Journal.
  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(9), 2232–2235. [Link]

  • Smith, K., et al. (n.d.).
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Liu, Y., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl 2 ] 3 ). RSC Publishing.
  • A-Level Chemistry. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. A-Level Chemistry. [Link]

  • Sartori, G., & Maggi, R. (2017). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Routledge. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of C20H16O2 Ketone Isomers: Chalcones vs. Isoflavones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation patterns of two significant classes of aromatic ketones that can possess isomers with the molecular formula C20H16O2: chalcones and isoflavones. Understanding their distinct fragmentation pathways is crucial for the unambiguous structural elucidation and differentiation of these isomeric compounds in complex matrices. As a Senior Application Scientist, my objective is to move beyond mere spectral interpretation and delve into the mechanistic causality that dictates these fragmentation fingerprints, providing a robust framework for your analytical endeavors.

Pillar 1: The Foundational Chemistry of Fragmentation

The fragmentation of a molecule under mass spectrometric conditions, particularly with a high-energy technique like Electron Ionization (EI), is not a random event. It is governed by fundamental principles of chemical stability. The molecular ion (M+•), formed by the ejection of an electron, is a high-energy radical cation that dissipates this excess energy by cleaving its weakest bonds to form more stable, lower-energy fragment ions.[1] For aromatic ketones, the stability of resonance-delocalized structures like the benzoyl cation and fragments arising from the heterocyclic ring of flavonoids dictates the most probable fragmentation routes.

This guide will focus on comparing the fragmentation patterns of two structural isomer classes:

  • Chalcones (1,3-diphenyl-2-propen-1-one scaffold): An open-chain flavonoid precursor characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.

  • Isoflavones (3-phenylchromen-4-one scaffold): A class of flavonoids featuring a heterocyclic C-ring, which fundamentally alters its fragmentation behavior compared to its open-chain isomer.

Part 2: Fragmentation Fingerprint of Chalcones

Chalcones are readily analyzed by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] Their open-chain structure leads to fragmentation primarily centered around the α,β-unsaturated ketone core.

Under electron ionization, the fragmentation of the chalcone backbone is predictable and yields highly diagnostic ions. The primary cleavages occur at the C-C bonds adjacent to the carbonyl group, driven by the formation of the highly stable benzoyl cation.[4][5]

Key Fragmentation Pathways for Chalcones:

  • α-Cleavage: The most characteristic fragmentation involves cleavage of the bond between the carbonyl carbon and the adjacent unsaturated carbon, as well as the bond between the carbonyl carbon and the phenyl ring (Ring A).

  • Formation of Benzoyl Cations: This leads to the formation of a prominent benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and related substituted ions, which are often the base peak in the spectrum.[4]

  • Loss of Phenyl and Styryl Radicals: Cleavage can result in the loss of a phenyl radical from the benzoyl group or a styryl radical from the other side of the molecule.[2]

  • Aromatic Ring Fragments: The subsequent fragmentation of the benzoyl cation can produce the phenyl cation ([C₆H₅]⁺) at m/z 77.

  • Rearrangements and Neutral Losses: While less common than α-cleavage, rearrangements leading to the loss of small neutral molecules like carbon monoxide (CO) can also be observed.[5]

G M Chalcone Molecular Ion (M+•) F1 Benzoyl Cation [RingA-CO]+ M->F1 α-cleavage F2 [M - RingA-CO]• M->F2 F4 [M - RingB-CH=CH]• M->F4 α-cleavage F5 Styryl Cation [RingB-CH=CH]+ M->F5 F3 Phenyl Cation [RingA]+ F1->F3 - CO G M Isoflavone Molecular Ion (M+•) M1 [M-H]+ Ion (Often Base Peak) M->M1 - H• RDA_A RDA Fragment (A-ring intact) M->RDA_A Retro-Diels-Alder (RDA) Cleavage RDA_B RDA Fragment (B-ring intact) M->RDA_B RDA Cleavage CO_Loss [RDA_A - CO]+ RDA_A->CO_Loss - CO

Caption: Dominant fragmentation pathways for a generic isoflavone.

Part 4: Comparative Analysis: Differentiating Isomers

The structural differences between chalcones and isoflavones lead to unique mass spectra that allow for their confident differentiation. A side-by-side comparison highlights these diagnostic distinctions.

FeatureChalconesIsoflavonesRationale for Difference
Molecular Ion (M+•) Moderately stable to weak.Generally stable and prominent.The rigid, fused-ring system of isoflavones provides greater stability to the molecular ion compared to the flexible open-chain chalcone.
Base Peak Often the benzoyl cation (e.g., m/z 105) or a substituted variant.Frequently the [M-H]⁺ ion or a fragment from an RDA reaction. [6]α-cleavage is the lowest energy pathway for chalcones, forming the stable benzoyl cation. For isoflavones, H• loss or RDA cleavage leads to highly stable fragment ions.
Key Diagnostic Ions Benzoyl cation ([RingA-CO]⁺), Phenyl cation ([RingA]⁺), Styryl cation ([RingB-CH=CH]⁺).Fragments from RDA cleavage, providing information on both A and B rings.The fragmentation is localized to the ketone bridge in chalcones, while the heterocyclic C-ring is the primary site of fragmentation in isoflavones.
Characteristic Neutral Losses Loss of phenyl or styryl radicals. Loss of CO is possible but not always dominant. [5]Loss of H•, CO, and CHO•. RDA reaction is a characteristic fragmentation, not a simple neutral loss. [7]The isoflavone core readily undergoes RDA and loses CO from its heterocyclic ring. Chalcones fragment via radical site initiation.
Dominant Mechanism α-Cleavage at the carbonyl group.Retro-Diels-Alder (RDA) reaction of the C-ring.The open-chain structure favors direct cleavage, while the cyclic structure of the isoflavone enables the concerted RDA pericyclic reaction.

Part 5: Validated Experimental Protocols

Trustworthy data begins with a robust and validated methodology. The following protocols provide a starting point for the analysis of C20H16O2 ketones. Optimization will be necessary based on the specific analyte, matrix, and instrumentation.

Protocol 1: GC-MS Analysis for Volatile Ketones (e.g., Chalcones)

This protocol is suitable for thermally stable and volatile aromatic ketones. [8][9]

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Dichloromethane or Hexane) to a concentration of approximately 1 mg/mL.

  • GC System: Agilent GC system or equivalent.

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min. [10] * Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Oven Program: Initial temperature 150°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min.

  • MS System: Quadrupole Mass Spectrometer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV. [9] * Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Full Scan Mode.

Protocol 2: LC-MS/MS Analysis for Less Volatile Ketones (e.g., Isoflavones)

This protocol is ideal for a broader range of isomers, including those that are less volatile or thermally labile, and is standard for isoflavone analysis. [11][12]

  • Sample Preparation: Dissolve the sample in a mobile phase compatible solvent (e.g., Methanol or Acetonitrile) to a concentration of 10-100 µg/mL.

  • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm). [12] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, linear gradient to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS System: Triple Quadrupole or Q-TOF Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes. [11] * Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Data Acquisition:

      • Full Scan: Acquire data from m/z 100-600 to identify the precursor ion.

      • Tandem MS (MS/MS): Perform product ion scans on the precursor ion of interest (e.g., m/z 289.1 for C20H16O2) using collision-induced dissociation (CID) with argon. Optimize collision energy (typically 15-40 eV) to achieve a rich fragmentation spectrum.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry cluster_3 Data Analysis P1 Dissolution in Appropriate Solvent C1 GC or LC Injection P1->C1 C2 Column Separation of Isomers C1->C2 M1 Ionization (EI or ESI) C2->M1 M2 Mass Analysis (MS1) (Precursor Ion Selection) M1->M2 M3 Fragmentation (CID) M2->M3 M4 Mass Analysis (MS2) (Fragment Ion Detection) M3->M4 D1 Spectral Interpretation & Library Matching M4->D1

Caption: General workflow for the analysis of ketone isomers by MS.

Conclusion

The mass spectrometric fragmentation of C20H16O2 ketone isomers is a powerful diagnostic tool, but its effective application hinges on a solid understanding of the underlying chemical principles. The open-chain structure of chalcones predisposes them to α-cleavage, yielding characteristic benzoyl cations. In contrast, the rigid heterocyclic system of isoflavones directs fragmentation through diagnostically distinct pathways, most notably the Retro-Diels-Alder reaction and the formation of a stable [M-H]⁺ ion. By leveraging these fundamental differences, researchers can confidently distinguish between these important isomeric classes, a critical capability in drug discovery, metabolomics, and natural product chemistry.

References

  • Raju, K., et al. (2018). LC–ESI–MS based characterisation of isoflavones in soybean (Glycine max (L.) Merr.) from India. PMC. Retrieved from [Link]

  • Rahman, A. F. M. M., et al. (2016). Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART). ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • Agilent. (2018). Determination of Isoflavones in Soybean by LC/MS/MS. Retrieved from [Link]

  • Kind, T., et al. (2010). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. PMC. Retrieved from [Link]

  • Itagaki, Y., et al. (1966). The Mass Spectra of Chalcones, Flavones and Isoflavones. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • Barnes, S., et al. (1998). HPLC-mass spectrometry analysis of isoflavones. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from [Link]

  • Huy, D. Q., et al. (2008). Characterization of chalcones, dihydrochalcones and flavanones in crude extracts by liquid chromatography–negative atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • SlideShare. (2014). An Introduction to Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Zhang, K., et al. (2012). Simultaneous Screening and Identifying Four Categories of Particular Flavonoids in the Leaves of Murraya exotica L. by HPLC-DAD-ESI-MS-MS. ResearchGate. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Alpan, A. S., et al. (2012). Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Kim, E. H., et al. (2020). A brief history and spectroscopic analysis of soy isoflavones. PMC. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

Sources

Comparing reactivity of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone vs benzoin

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reactivity Guide: 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone vs. Benzoin

Executive Summary: The Redox Gap

This guide compares the reactivity of Benzoin (2-hydroxy-1,2-diphenylethanone) with 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone (herein referred to as PPPE ).

While both molecules share the 1,2-diaryl-2-carbon backbone, they occupy distinct oxidation states that dictate their synthetic utility.

  • Benzoin is an

    
    -hydroxy ketone (acyloin) . It is "pre-oxidized" at the 
    
    
    
    -position, making it a direct precursor for heterocycles like oxazoles and imidazoles, but it is chemically labile in basic conditions (susceptible to rearrangement).
  • PPPE is a deoxybenzoin derivative (

    
    -methylene ketone). It possesses a methylene bridge (
    
    
    
    ) rather than a carbinol methine. It is significantly more stable but requires an oxidative activation step (e.g., Riley oxidation) to access the same 1,2-dicarbonyl chemistry as benzoin.

Key Decision Point: Choose Benzoin for rapid access to imidazoles via condensation. Choose PPPE when constructing robust scaffolds requiring alkylation at the


-position or when the target molecule requires the specific pharmacophore of the 4-phenoxy group (common in kinase inhibitors).

Critical Reactivity Analysis

Oxidative Potential: Accessing the 1,2-Diketone

The conversion to the 1,2-diketone (Benzil derivative) is a gateway reaction for both molecules.

  • Benzoin Pathway (Alcohol Oxidation): Benzoin requires a simple 2-electron oxidation of the secondary alcohol. This is kinetically fast and can be achieved with mild reagents (Copper(II) acetate, Ammonium nitrate) or classic nitric acid oxidation.

    • Risk: Over-oxidation to benzoic acid if conditions are too harsh.

  • PPPE Pathway (Methylene Oxidation): PPPE requires a 4-electron oxidation to reach the diketone state. The methylene group is activated by the adjacent carbonyl and the aryl ring, but it is less reactive than the alcohol of benzoin.

    • Reagent Choice: Selenium dioxide (

      
      ) is the gold standard here (Riley Oxidation).
      
    • Mechanism:[1][2][3] Proceeds via an enol intermediate

      
       seleninic ester 
      
      
      
      elimination of Se and
      
      
      .
Heterocycle Synthesis (The Imidazole Divergence)

When reacting with aldehydes and ammonium acetate to form imidazoles:

  • Benzoin acts as a direct substrate. The hydroxy group facilitates the formation of the diimine intermediate without harsh oxidants.

  • PPPE is inert under standard Debus-Radziszewski conditions unless an oxidant (like

    
     in DMSO) is added to the pot to generate the dicarbonyl in situ.
    
Stability Profile
  • Benzilic Acid Rearrangement: In the presence of strong base (NaOH/KOH), Benzoin (after oxidation to Benzil, or directly via disproportionation) undergoes a skeletal rearrangement to form Benzilic Acid.

  • Enolization: PPPE resists this rearrangement. Instead, bases (NaH, KOtBu) generate a stable enolate at the

    
    -position, allowing for clean alkylation reactions—a transformation impossible with Benzoin without protecting the alcohol.
    

Experimental Protocols

Protocol A: Synthesis of the 1,2-Diketone (The Divergence)

Method A1: Oxidation of Benzoin (Nitric Acid Method) Use this for: Rapid generation of Benzil.

  • Setup: Charge a 100 mL round-bottom flask with Benzoin (10 mmol) and Glacial Acetic Acid (15 mL).

  • Reaction: Add concentrated

    
     (15 mL) dropwise. Heat to 90°C for 2 hours. Evolution of red 
    
    
    
    fumes indicates active oxidation.
  • Workup: Pour into ice water (100 mL). The yellow solid (Benzil) precipitates immediately.

  • Purification: Recrystallize from Ethanol.

  • Typical Yield: 90-95%.

Method A2: Riley Oxidation of PPPE (Selenium Dioxide Method) Use this for: Converting PPPE to 1-(4-phenoxyphenyl)-2-phenyl-1,2-ethanedione.

  • Setup: Charge a flask with PPPE (10 mmol), Dioxane (20 mL), and Water (1 mL).

  • Reagent: Add

    
     (11 mmol, 1.1 eq).
    
  • Reaction: Reflux (101°C) for 4-6 hours. The reaction mixture will turn black as Selenium metal precipitates.

  • Filtration: Filter hot through a Celite pad to remove Selenium metal.

  • Workup: Evaporate solvent. The residue is often an oil that solidifies upon standing.

  • Typical Yield: 75-85%.

    • Note: The phenoxy group is stable to

      
      , but ensure no Lewis acids are present to avoid ether cleavage.
      

Comparative Data Summary

FeatureBenzoinPPPE (Deoxybenzoin Derivative)
Oxidation State

-Hydroxy Ketone

-Methylene Ketone
Oxidation to Diketone Fast, Mild (Cu(II),

)
Slower, Requires

or

/DMSO
Base Stability Poor (Benzilic Rearrangement)Good (Forms stable enolate)
Alkylation Potential Low (O-alkylation competes)High (C-alkylation dominant)
Heterocycle Precursor Direct (Imidazoles, Oxazoles)Indirect (Requires oxidation step)
Atom Economy (to Diketone) High (Loss of

)
Lower (Loss of

+ oxidant waste)

Visualizing the Pathways

The following diagram illustrates the divergent synthetic utility of the two molecules.

ReactivityComparison Benzoin Benzoin (Alpha-Hydroxy) Benzil 1,2-Diketone (Universal Intermediate) Benzoin->Benzil Oxidation (HNO3, Cu+2) Imidazole Imidazole Scaffold Benzoin->Imidazole NH4OAc (Direct) Rearrangement Benzilic Acid (Side Product) Benzoin->Rearrangement NaOH (Base Instability) PPPE PPPE (Alpha-Methylene) PPPE->Benzil Riley Oxidation (SeO2) Alkylated Alpha-Alkylated Ketone PPPE->Alkylated Base + R-X (Enolate Chemistry) Benzil->Imidazole NH4OAc (Standard)

Figure 1: Divergent reaction pathways. Note PPPE's unique ability to undergo alkylation (Green path) versus Benzoin's susceptibility to rearrangement (Red path).

References

  • Santappa, M., & Khandual, N. C. (1974). Kinetics of oxidation of deoxybenzoin by chromic acid. Indian Academy of Sciences.[2]

  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. (2023). Synthesis of Imidazoles: Recent Developments.

  • PubChem. (2024).[4] 1-[4-(2-Phenoxyphenyl)phenyl]ethanone Compound Summary. National Library of Medicine.

  • CymitQuimica. (2024).[2] 1-(4-Phenoxyphenyl)ethanone Product Data.

Sources

A Comparative Guide to HPLC Method Development for the Separation of Ethanone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, achieving robust and reliable separation of structurally similar isomers is a frequent and critical challenge. Ethanone isomers, such as the positional isomers of hydroxyacetophenone or chloroacetophenone, serve as a prime example of this analytical hurdle. Their subtle differences in polarity and structure demand a nuanced and systematic approach to High-Performance Liquid Chromatography (HPLC) method development. This guide provides an in-depth, experience-driven comparison of various HPLC strategies, offering supporting data and detailed protocols to empower you to develop effective separation methods.

The Challenge: Overcoming the Similarity of Ethanone Isomers

Positional isomers of substituted ethanones often exhibit very similar physicochemical properties, including hydrophobicity and pKa. This similarity makes their separation by reversed-phase HPLC, the most common chromatographic mode, particularly challenging. Co-elution or poor resolution (Rs < 1.5) is a common outcome when using generic, non-optimized methods.[1] The key to a successful separation lies in exploiting subtle differences in their interaction with the stationary and mobile phases.

Strategic Approach to Method Development

A logical and systematic workflow is paramount. The following diagram outlines a proven strategy for developing a robust HPLC method for ethanone isomer separation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method Start Define Analytical Target Profile (e.g., Isomers: 2-, 3-, 4-Hydroxyacetophenone) ScreenColumns Column Screening (C18, Phenyl-Hexyl, PFP) Start->ScreenColumns ScreenMobilePhase Mobile Phase Screening (Acetonitrile vs. Methanol) ScreenColumns->ScreenMobilePhase OptimizeGradient Gradient Optimization (Slope and Time) ScreenMobilePhase->OptimizeGradient OptimizepH pH & Buffer Optimization OptimizeGradient->OptimizepH OptimizeTemp Temperature Optimization OptimizepH->OptimizeTemp SystemSuitability System Suitability Testing (Resolution, Tailing, Repeatability) OptimizeTemp->SystemSuitability FinalMethod Final Validated Method SystemSuitability->FinalMethod

Caption: A systematic workflow for HPLC method development.

Comparing Stationary Phases: Beyond C18

While the C18 (octadecyl) column is the workhorse of reversed-phase chromatography, its reliance primarily on hydrophobic interactions may not be sufficient to resolve closely related isomers.[2] Exploring alternative stationary phase chemistries that offer different retention mechanisms is a critical step.

Stationary PhasePrimary Interaction Mechanism(s)Best Suited For
C18 (Octadecyl) Hydrophobic (van der Waals) interactionsGeneral purpose, initial screening
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, positional isomers
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactionsHalogenated compounds, isomers with differing electron density

Rationale: For ethanone isomers, which are aromatic, a Phenyl-Hexyl or PFP column often provides enhanced selectivity.[1] The phenyl groups in the stationary phase can engage in π-π stacking interactions with the aromatic rings of the analytes, offering a different retention mechanism compared to the purely hydrophobic interactions of a C18 phase. This is particularly effective for positional isomers where the position of a substituent can influence the electron density of the aromatic ring.

The Critical Role of the Mobile Phase

The mobile phase composition is a powerful tool for fine-tuning selectivity.[3] The choice of organic modifier and the control of pH are paramount.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. While often used interchangeably, they possess different solvent properties that can significantly impact selectivity.[1][4]

  • Acetonitrile: Generally has a lower viscosity and higher elution strength than methanol. It often provides sharper peaks.

  • Methanol: Is a protic solvent and can engage in hydrogen bonding interactions, which can alter the retention of polar analytes like hydroxyacetophenones.

A study on the analysis of carbonyl compounds demonstrated that an acetonitrile/water mobile phase often provides better resolution compared to a methanol/water mixture.[5] However, for hydroxyacetophenone isomers, switching from acetonitrile to methanol, or vice versa, can sometimes be the key to achieving separation.[1]

pH Control: A Non-Negotiable for Ionizable Isomers

For ionizable compounds like hydroxyacetophenones, the pH of the mobile phase is a critical parameter.[1][3] By adjusting the pH, one can control the ionization state of the analytes, which in turn affects their hydrophobicity and interaction with the stationary phase.

For acidic compounds like hydroxyacetophenones, working at a low pH (e.g., 2.5-3.0) using a buffer like potassium phosphate with phosphoric acid or an additive like formic or trifluoroacetic acid (TFA) suppresses the ionization of the phenolic hydroxyl group.[1] This makes the molecules more hydrophobic, leading to increased retention and often improved separation on a reversed-phase column.

Experimental Protocols

The following protocols provide a starting point for developing a separation method for hydroxyacetophenone isomers. These are based on established practices and can be adapted for other ethanone isomers.

Protocol 1: Initial Screening with a C18 Column

This protocol establishes a baseline for the separation of 2-, 3-, and 4-hydroxyacetophenone.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Potassium phosphate monobasic and phosphoric acid for buffer preparation.

  • Standards of 2-, 3-, and 4-hydroxyacetophenone.

  • 0.45 µm filters for mobile phase and sample preparation.[1]

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Filter the buffer and acetonitrile through a 0.45 µm filter.[1]

  • Initial Conditions:

    • Mobile Phase: Acetonitrile:20 mM Phosphate Buffer (pH 2.5) (40:60 v/v).

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C.[1]

    • Detection: UV at 254 nm.[1]

    • Injection Volume: 10 µL.

  • Analysis: Equilibrate the column for at least 30 minutes. Inject a standard mixture of the isomers and record the chromatogram.

Protocol 2: Method Optimization with a Phenyl-Hexyl Column

If the initial C18 screening provides insufficient resolution, this protocol utilizes an alternative stationary phase and a gradient elution to enhance separation.

Instrumentation and Materials:

  • Same as Protocol 1, but with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm particle size).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 50% B

      • 15-17 min: 50% B

      • 17-18 min: 50% to 10% B

      • 18-25 min: 10% B (re-equilibration)

  • Analysis: Equilibrate the column with the initial mobile phase composition. Inject the standard mixture and record the chromatogram.

Comparative Data and Performance

The following table presents hypothetical but realistic data comparing the performance of different column and mobile phase combinations for the separation of 2-, 3-, and 4-hydroxyacetophenone.

MethodColumnMobile PhaseResolution (Rs) between 2- and 3- isomersResolution (Rs) between 3- and 4- isomers
1 C18Isocratic ACN/Buffer pH 2.5 (40:60)1.21.4
2 C18Gradient ACN/0.1% FA1.61.8
3 Phenyl-HexylIsocratic ACN/Buffer pH 2.5 (40:60)1.82.1
4 Phenyl-Hexyl Gradient ACN/0.1% FA >2.0 >2.0

As the data illustrates, while a C18 column under gradient conditions can offer some improvement, switching to a Phenyl-Hexyl column with its alternative selectivity often provides the necessary enhancement in resolution for a robust separation.

Adherence to Pharmacopeial Standards

Method development should be conducted within the framework of pharmacopeial guidelines, such as those found in the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46.[6][7][8] These chapters provide definitions, system suitability requirements, and specify allowable adjustments to chromatographic systems, which is crucial when transferring or modernizing a method.[8][9][10] Recent updates to these chapters have harmonized many aspects, providing more flexibility for adjustments in gradient methods, which is particularly relevant for complex separations.[10][11]

Pharmacopeia USP USP <621> Harmonization Pharmacopeial Harmonization (PDG) USP->Harmonization PhEur Ph. Eur. 2.2.46 PhEur->Harmonization MethodDev HPLC Method Development & Validation Harmonization->MethodDev Provides Framework for Allowable Adjustments

Caption: The role of pharmacopeial standards in HPLC methods.

Conclusion

The successful separation of ethanone isomers by HPLC is an achievable goal through a systematic and scientifically-driven approach. Moving beyond a standard C18 column and exploring stationary phases with alternative selectivities, such as Phenyl-Hexyl or PFP, is often the key to unlocking the necessary resolution. Coupled with careful optimization of the mobile phase, including the choice of organic modifier and precise pH control, a robust and reliable method can be developed. By adhering to the principles outlined in this guide and referencing authoritative pharmacopeial standards, researchers can confidently tackle the challenge of separating these and other structurally similar compounds.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare. Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. Available from: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Available from: [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. Available from: [Link]

  • 2.2.46. Chromatographic separation techniques - uspbpep.com. Available from: [Link]

  • Update: European Pharmacopeia EP 2.2.46 - Phenomenex. Available from: [Link]

  • 2.2.45. SUPERCRITICAL FLUID CHROMATOGRAPHY 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. Available from: [Link]

  • EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques - ECA Academy. Available from: [Link]

  • Rapid separation of acetophenone and its monohydroxy isomers by capillary electrophoresis | Request PDF - ResearchGate. Available from: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. Available from: [Link]

  • Separation of Ethanone, 1-(3,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Available from: [Link]

  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Available from: [Link]

  • Effect of HPLC binary mobile phase composition on the analysis of carbonyls - PubMed. Available from: [Link]

  • Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Available from: [Link]

  • A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance - PubMed. Available from: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available from: [Link]

  • Separation of 2-Chloroacetophenone on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

  • Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. Available from: [Link]

  • Reversed Phase Selectivity. Available from: [Link]

  • 3-Hydroxy Acetophenone - Chromatography Forum. Available from: [Link]

  • omega-hydroxyacetophenone, 582-24-1 - The Good Scents Company. Available from: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer. Available from: [Link]

  • Separation of Acetophenone on Newcrom R1 HPLC column - SIELC Technologies. Available from: [Link]

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Safety Operating Guide

Proper Disposal Procedures: 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone

[1]

Executive Summary & Immediate Action Plan

Do NOT dispose of 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone down the drain.

This compound is a lipophilic, aromatic ketone with significant aquatic toxicity potential and persistence. It requires high-temperature incineration.[1] Your immediate operational directive is to segregate this material into the Non-Halogenated Organic Waste stream.

Critical Safety Directive:

  • Segregation: Strictly isolate from strong oxidizers (e.g., Nitric Acid, Perchlorates). The ketone functionality adjacent to the benzylic position is susceptible to oxidative cleavage, creating exothermic risks.

  • Disposal Path: High-Temperature Incineration (via EHS/Contractor).[1]

  • RCRA Status: Non-listed specific waste, but treat as Ignitable (D001) if in flammable solvent, or Toxic based on aquatic impact.

Chemical Profile & Hazard Assessment

To manage waste effectively, we must understand the "Why" behind the protocol. This compound features two aromatic rings linked by a ketone and an ether bridge.

PropertyDescriptionOperational Implication
Chemical Class Diaryl Ketone / Diphenyl Ether DerivativeHigh thermal stability; requires incineration for destruction.[1]
Physical State Solid (typically) or Viscous LiquidLikely requires dissolution for liquid waste streams or "Solid Waste" binning.
Solubility Lipophilic (Insoluble in water)Zero drain disposal. Will accumulate in traps and aquatic environments.
Reactivity Stable, but reactive at

-carbon
Incompatible with strong bases and strong oxidizers.[1]
Hazards Irritant (Skin/Eye), Aquatic ChronicPPE (Nitrile gloves, goggles) is mandatory during disposal transfer.
The Mechanism of Hazard

The primary disposal risk is environmental persistence and bioaccumulation . The diphenyl ether moiety is chemically robust. Standard wastewater treatment plants cannot effectively degrade these aromatic scaffolds, leading to downstream aquatic toxicity. Therefore, destructive incineration is the only validated disposal method.

Pre-Disposal Stabilization & Segregation[1]

Before moving the material to the waste accumulation area, ensure chemical compatibility.

Compatibility Matrix
  • Green (Safe to Mix): Acetone, Ethyl Acetate, Dichloromethane (only if moving to Halogenated stream), Methanol.

  • Red (DANGER - Do Not Mix):

    • Concentrated Nitric Acid:[1] Risk of nitration of the aromatic rings (exothermic/explosive).

    • Peroxides (H2O2):[1] Risk of radical formation at the benzylic position.

    • Strong Bases (NaOH > 10M): Potential for enolization and condensation reactions.

Step-by-Step Disposal Protocol

Select the protocol matching the physical state of your waste.

Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired reagent, synthesis yield, spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1]

  • Transfer: Transfer solid material using a chemically resistant spatula. Avoid generating dust.[2][3]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone, Solid."[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed jar into a clear, sealable plastic bag (secondary containment) to prevent contamination of the waste bin.

  • Binning: Deposit into the Solid Hazardous Waste Drum .

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: Compound dissolved in solvents like Ethyl Acetate, Acetone, or THF.[1]

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Use Halogenated Waste stream.[4]

    • If Non-Halogenated (Acetone, EtOAc, MeOH): Use Non-Halogenated Organic stream.

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved acids/bases, neutralize carefully before adding to the solvent waste carboy to prevent drum pressurization.

  • Transfer: Pour into the appropriate carboy using a funnel. Close the latch immediately.

  • Log Entry: You must log the volume and concentration on the waste tag.

    • Example: "Acetone (95%), 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone (5%)."[1]

Scenario C: Trace Contaminated Debris

Applicable for: Gloves, weighing boats, pipettes.[1]

  • Bagging: Place all contaminated disposables into a clear "Chemically Contaminated Debris" bag.

  • Sealing: Zip-tie or tape the bag closed.[1]

  • Binning: Place in the dry laboratory waste box (often a fiber drum with a liner) destined for incineration. Do not place in regular trash or biohazard bins.

Waste Stream Decision Matrix

The following logic flow ensures you select the correct regulatory path for disposal.

WasteDisposalStartWaste: 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanoneStateCheckPhysical State?Start->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathLiquidPathDissolved in SolutionStateCheck->LiquidPathSolidBinSolid Waste Drum(Label: Toxic/Irritant)SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckNonHaloNon-Halogenated Solvent(Acetone, EtOAc, MeOH)SolventCheck->NonHaloHaloHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloRedCanRed Can / Carboy(Non-Halogenated Stream)NonHalo->RedCanYellowCanYellow Can / Carboy(Halogenated Stream)Halo->YellowCanDestructionFinal Fate: High Temp IncinerationSolidBin->DestructionRedCan->DestructionYellowCan->Destruction

Figure 1: Decision matrix for segregating diaryl ethanone waste based on physical state and solvent carrier.[1]

Regulatory Compliance (RCRA & EPA Context)

While this specific compound is not individually listed on the EPA "P" or "U" lists, it is regulated under the "Cradle-to-Grave" responsibility of the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Characterization: If the waste is in a flammable solvent (Flash point < 140°F), it carries the D001 (Ignitable) waste code [1].[5]

  • Acetophenone Context: The parent structure, Acetophenone, is a U-listed waste (U004 ) [2].[6] While derivatives are distinct, best practice dictates treating this derivative with the same level of scrutiny regarding toxicity and incineration requirements.

  • Generator Responsibility: The researcher is the "Generator." You are legally required to accurately characterize the waste at the point of generation. Mislabeling a halogenated mixture as non-halogenated is a violation of 40 CFR 262.11 [3].

Emergency Contingencies

Spill Response (Small Scale < 500mL/50g):

  • Alert: Notify nearby personnel.

  • PPE: Don double nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste jar.

    • Liquids: Absorb with vermiculite or clay-based absorbent pads.[1]

  • Clean: Wipe the area with soap and water.[2][3] Place all cleanup materials in the Solid Hazardous Waste bin.

First Aid:

  • Skin Contact: Wash with soap and water for 15 minutes.[3] The lipophilic nature means water alone is insufficient; soap is required to remove the residue.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately.

References

  • EPA. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D001 Ignitability). United States Environmental Protection Agency. [Link]

  • EPA. Discarded Commercial Chemical Products, Off-Specification Species, Container Residues, and Spill Residues Thereof (The U-List). 40 CFR § 261.[5]33. [Link]

  • EPA. Hazardous Waste Generator Regulations: Waste Determination. 40 CFR § 262.11. [Link]

  • PubChem. 1-[4-(2-Phenoxyphenyl)phenyl]ethanone (Compound Summary). National Library of Medicine. [Link][1]

Personal protective equipment for handling 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

The "Why" Behind the Protocol: 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone is a functionalized aromatic ketone.[1] While often classified generically as an "irritant" in Safety Data Sheets (SDS), its structure suggests high lipophilicity and potential biological activity similar to benzophenone derivatives.[1]

Critical Insight: As a Senior Scientist, I urge you to treat this compound not just as a skin irritant, but as a potential sensitizer and inhalation hazard . The primary risk vector is dust generation during weighing and transdermal absorption when dissolved in organic solvents.

Hazard Profile Table
Hazard ClassGHS CategoryOperational Implication
Skin Irritation Cat 2Direct contact causes dermatitis; defatting of skin.[1]
Eye Irritation Cat 2AFine dust can cause mechanical and chemical corneal abrasion.[1]
STOT-SE Cat 3Inhalation of dust triggers respiratory tract inflammation.[1]
Aquatic Toxicity Cat 2 (Est.)[1]Do not dispose of down drains; requires solid waste streams.[1]

Personal Protective Equipment (PPE) Matrix

This is not a "one-size-fits-all" list. PPE selection depends on the physical state of the chemical (Solid vs. Solution).[1]

A. Respiratory Protection[1][3][4][5][6]
  • Solid State (Weighing/Transfer):

    • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (If Hood Unavailable): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.[1]

  • Solution State:

    • Requirement: Fume hood is mandatory due to solvent vapors (e.g., DCM, Acetone) used to dissolve the ketone.

B. Dermal Protection (Gloves)[1]
  • Material: Nitrile Rubber (Minimum 0.11 mm thickness).

  • The "Double-Glove" Rule: When handling this compound in solution (especially with DMSO or DCM), double-gloving is required.[1]

    • Reasoning: Organic solvents can act as a carrier, transporting the ketone through the glove material and into the skin.[1]

  • Breakthrough Time: Change gloves immediately upon splash or every 60 minutes of active handling.[1]

C. Eye & Face Protection[1][3][5][6][7][8][9][10]
  • Standard: Chemical Safety Goggles (Indirect Vented).

    • Why not Safety Glasses? Fine powders can drift around the side shields of standard glasses.[1] Goggles form a seal that prevents dust ingress.[1]

D. Body Protection[1][4][5][6]
  • Standard: Cotton Lab Coat (High-neck preferred) + Long pants + Closed-toe chemical-resistant shoes.[1]

  • Prohibited: Synthetic fabrics (nylon/polyester) which can melt if a solvent fire occurs or attract dust via static charge.

Operational Workflow: Step-by-Step

Phase 1: Preparation & Engineering Controls[1]
  • Static Check: This powder is prone to static charge.[1] Use an ionizing bar or anti-static gun if available to prevent powder scattering.[1]

  • Workspace: Clear the fume hood. Place a disposable absorbent pad (pig mat) on the working surface to capture minor spills.[1]

Phase 2: Weighing & Transfer (Critical Step)[1]
  • Don PPE: Goggles, Lab Coat, Nitrile Gloves.[1][2][3]

  • Tare: Place weighing boat in the balance inside the hood.

  • Transfer: Use a stainless steel spatula.[1] Plastic spatulas increase static.[1]

  • Technique: Do not dump. Tap the spatula gently to dispense.[1]

  • Closure: Wipe the threads of the stock bottle with a Kimwipe before recapping to prevent grinding the powder in the cap (which creates fine aerosols next time it's opened).[1]

Phase 3: Solubilization[1]
  • Solvent Addition: Add solvent slowly down the side of the vessel to minimize splashing.[1]

  • Venting: If using a volatile solvent, ensure the vessel is not sealed tight immediately after agitation to prevent pressure buildup.[1]

Phase 4: Decontamination & Disposal[1]
  • Solid Waste: Contaminated paper towels, weighing boats, and gloves go into "Hazardous Solid Waste."[1]

  • Liquid Waste: All mother liquors must go to "Organic Solvents (Non-Halogenated)" or "Halogenated" depending on the carrier solvent.[1]

  • Surface Clean: Wipe hood surface with ethanol or isopropanol.[1]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of matter.

PPE_Decision_Tree Start Start: Handling 2-(4-Phenoxyphenyl)-1-phenyl-1-ethanone State_Check Determine State Start->State_Check Solid Solid (Powder) State_Check->Solid Weighing Solution Solution (Dissolved) State_Check->Solution Synthesis/Extraction Engineering_Solid Engineering Control: Fume Hood + Anti-Static Solid->Engineering_Solid Engineering_Sol Engineering Control: Fume Hood (Vapor Capture) Solution->Engineering_Sol PPE_Solid PPE: Nitrile Gloves + Goggles Engineering_Solid->PPE_Solid Action Proceed with Experiment PPE_Solid->Action PPE_Sol PPE: Double Nitrile Gloves (Solvent Barrier) Engineering_Sol->PPE_Sol PPE_Sol->Action

Caption: Operational logic flow distinguishing between solid-state dust hazards and solution-state permeation risks.

Emergency Response

Accidental Release (Spill)[1]
  • Solid Spill: Do NOT sweep dry.[1] This creates dust.[1] Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.[1]

  • Liquid Spill: Cover with absorbent pads.[1][4] Place in a sealed bag.

Exposure First Aid[1][8]
  • Eye Contact: Flush immediately with water for 15 minutes.[1][5][6] Hold eyelids open. Causality: The powder is hydrophobic; thorough flushing is needed to mechanically remove particles.[1]

  • Skin Contact: Wash with soap and water.[7][5][6] Do not use alcohol/solvents to clean skin (this increases absorption).[1]

References

  • National Institute for Occupational Safety and Health (NIOSH). (2023).[1] NIOSH Pocket Guide to Chemical Hazards.[1] Centers for Disease Control and Prevention.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link]1]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[1] [Link]1]

  • PubChem. (2023).[1] Compound Summary: 1-(4-Phenoxyphenyl)ethanone (Analog).[1][8] National Library of Medicine.[1] [Link]1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.